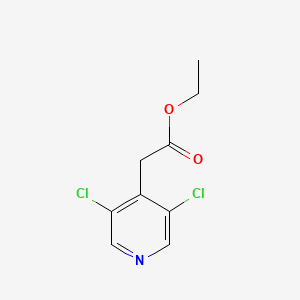

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate

Description

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate belongs to the class of functionalized pyridines, which are pivotal scaffolds in organic synthesis. The pyridine (B92270) ring is a common structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound—two chlorine atoms at the 3 and 5 positions and an ethyl acetate (B1210297) group at the 4 position—imparts a unique reactivity profile that is leveraged by synthetic chemists. The compound is primarily used as a building block, where each component of its structure can be selectively modified to construct larger, more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 541520-63-2 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Appearance | Not specified (often solid) |

| Purity | Typically >98% for research use chiralen.com |

The chemistry of this compound is fundamentally governed by the electronic properties of its halogenated pyridine core. The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. The addition of two electron-withdrawing chlorine atoms at the 3 and 5 positions further deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution.

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, in this specific molecule, the C4 position is already substituted. The chlorine atoms themselves can act as leaving groups in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. The 3,5-dichloro substitution pattern makes this compound a valuable intermediate for creating molecules with diverse functionalities at these positions. chemimpex.combloomtechz.com The parent compound, 3,5-dichloropyridine (B137275), is a known building block in the synthesis of agrochemicals and pharmaceuticals, highlighting the utility of this specific halogenation pattern. chemimpex.com

The ethyl acetate group at the 4-position is a critical functional handle that offers numerous avenues for synthetic transformations. The ester moiety is relatively stable but can be readily converted into other functional groups, providing significant synthetic versatility.

Key transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3,5-dichloropyridin-4-yl)acetic acid. This acid can then participate in a wide range of reactions, such as amide bond formation.

Reduction: The ester can be reduced using reagents like lithium aluminum hydride to form the corresponding primary alcohol, 2-(3,5-dichloropyridin-4-yl)ethanol.

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols under catalytic conditions.

Alpha-Functionalization: The methylene group (-CH₂-) adjacent to the carbonyl of the ester has acidic protons. These can be removed by a suitable base to generate an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents at this position.

This versatility makes the ethyl acetate group a cornerstone for elaborating the molecular structure and synthesizing a library of derivatives from a single, common intermediate. google.com

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from coal tar, and its basic structure was determined decades later. A significant milestone in pyridine chemistry was the development of systematic synthetic methods, such as the Hantzsch pyridine synthesis in 1881, which allowed for the controlled creation of a wide variety of substituted pyridine rings.

The development of halogenated pyridines marked a crucial advancement, providing chemists with robust intermediates for building molecular complexity. Chloropyridines, in particular, became essential building blocks due to the ability of the chlorine atoms to act as leaving groups in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Research into di- and trichloropyridines has been driven by their utility in synthesizing targeted molecules for the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com For instance, syntheses involving intermediates like ethyl cyanoacetate have been developed to construct complex substituted chloropyridines. google.com The exploration of compounds like this compound is a continuation of this long-standing effort to create novel, functionalized heterocyclic compounds for diverse scientific applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉Cl₂NO₂ |

| 3,5-Dichloropyridine | C₅H₃Cl₂N |

| 2-(3,5-dichloropyridin-4-yl)acetic acid | C₇H₅Cl₂NO₂ |

| 2-(3,5-dichloropyridin-4-yl)ethanol | C₇H₇Cl₂NO |

| Lithium aluminum hydride | LiAlH₄ |

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 2-(3,5-dichloropyridin-4-yl)acetate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |

InChI Key |

KLVOLGVNVWNTEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 2-(3,5-dichloropyridin-4-yl)acetate

Established synthetic methodologies for this compound primarily rely on the functionalization of pre-existing dichloropyridine structures and subsequent modifications to build the desired acetate (B1210297) side chain.

Approaches Involving 3,5-Dichloropyridine (B137275) Precursors

A principal and direct precursor for the synthesis of the target ester is 3,5-Dichloropyridine-4-acetic acid medchemexpress.com. This compound provides the core dichloropyridine structure with the acetic acid side chain already in place at the 4-position. The synthesis of the final product from this intermediate then becomes a straightforward esterification reaction. The availability and synthesis of this acidic precursor are therefore critical to this synthetic approach. While the direct synthesis of 3,5-Dichloropyridine-4-acetic acid is not detailed in the provided results, it is a known drug intermediate, suggesting established routes for its production exist medchemexpress.com.

Another potential, though more complex, approach would involve starting with 3,5-dichloropyridine itself and introducing the two-carbon side chain at the 4-position. This could theoretically be achieved through reactions such as the introduction of a functional group that can be elaborated into an acetate moiety.

Esterification and Functional Group Interconversion Strategies

The most direct synthetic route to this compound involves the esterification of 3,5-dichloropyridine-4-acetic acid medchemexpress.com. This is a classic acid-catalyzed esterification reaction, typically employing ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.

A general representation of this reaction is: 3,5-Dichloropyridine-4-acetic acid + Ethanol ⇌ this compound + Water

Modern esterification methods offer milder conditions and higher yields. These can include the use of coupling agents or specialized catalysts organic-chemistry.org. For instance, methods using polymer-supported triphenylphosphine (B44618) or benzyne-mediated esterification have been developed for various carboxylic acids and could be applicable here organic-chemistry.org. The choice of method often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Functional group interconversion can also be a key strategy. If a precursor with a different functional group at the 4-position is more accessible, it could be converted to the required acetate group. For example, a 4-halomethyl-3,5-dichloropyridine could potentially react with a cyanide source, followed by hydrolysis and esterification, to yield the final product.

Multi-step Synthesis Design and Optimization

An example of a plausible multi-step synthetic design could be:

Synthesis of a 3,5-dichloropyridine ring: This could involve chlorination of pyridine (B92270) or a substituted pyridine.

Functionalization at the 4-position: Introducing a suitable functional group that allows for the creation of the C-C bond for the acetate side chain.

Chain Elaboration: Building the acetic acid side chain from the installed functional group.

Esterification: The final step to produce the ethyl ester.

Optimization of such a sequence involves careful selection of reagents, catalysts, solvents, and reaction conditions (temperature, time) for each step to minimize side reactions and maximize product purity. For instance, in a process involving chlorination and subsequent esterification, the choice of chlorinating agent and esterification catalyst is crucial google.com. The use of azeotropic dehydration during esterification can be employed to drive the reaction to completion google.com.

Advanced Synthetic Techniques and Catalytic Approaches

Modern organic synthesis increasingly relies on advanced techniques, particularly transition-metal catalysis, to construct complex molecules like substituted pyridines with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions for Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryls and other complex structures containing pyridine rings nih.govresearchgate.netdntb.gov.ua. While not directly forming the ethyl acetate side chain, these methods are invaluable for constructing the substituted pyridine scaffold itself or for introducing precursors.

For example, a Suzuki coupling could be used to attach an aryl or other functional group to a dichloropyridine ring. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed, demonstrating the feasibility of selective C-C bond formation on a polychlorinated pyridine ring nih.govresearchgate.netdntb.gov.ua. By selecting an appropriate boronic acid derivative, a functional group could be introduced at a specific position, which is then subsequently transformed into the desired acetate side chain. The use of sterically hindered and electron-rich ligands can be crucial for the coupling of less reactive aryl chlorides nih.gov. Research has also shown that through the use of specific palladium catalysts, a range of heteroaryl derivatives can undergo coupling with chloropyridines via C-H bond activation researchgate.net.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, Ligand-Free | 2,3,5-trichloropyridine, Arylboronic acids | High yields, aqueous media, regioselective synthesis of 3,5-dichloro-2-arylpyridines. | nih.gov, researchgate.net, dntb.gov.ua |

| Direct Heteroarylation | PdCl(dppb)(C₃H₅) | Chloropyridines, Heteroarenes | Coupling via C-H bond activation, forms heteroarylated pyridines. | researchgate.net |

| Suzuki-Miyaura Coupling | Pd/IPr | 2,4-dichloropyridines, Aryl boronic acids | Highly selective for C4-coupling under ligand control. | nih.gov |

Nucleophilic Substitution Reactions in Dichloropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen youtube.comquimicaorganica.org. This makes SNAr a viable strategy for introducing the acetate side chain or a precursor onto a dichloropyridine ring.

In the context of 3,5-dichloropyridines, the 4-position is activated for nucleophilic attack. A potential synthetic route could involve the reaction of a suitable 3,5-dichloro-4-halopyridine with a nucleophile like the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the desired 2-(3,5-dichloropyridin-4-yl)acetic acid, which can then be esterified.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen (the leaving group) and the nucleophile sci-hub.se. Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines sci-hub.se. The choice of solvent is also critical, with polar aprotic solvents like DMSO or NMP often being effective sci-hub.se.

| Factor | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Position of Leaving Group | Positions 2 and 4 are more reactive due to stabilization of the intermediate by the nitrogen atom. | Nucleophilic additions are very slow at position 3. | quimicaorganica.org |

| Nature of Leaving Group | Reactivity often follows F > Cl > Br > I for the rate-determining attack step, but I > Br > Cl > F for the elimination step. | The reactivity of 2-halopyridines with an oxygen nucleophile followed the order F > Cl > Br > I. | sci-hub.se |

| Reaction Conditions | Microwave heating can significantly accelerate the reaction compared to conventional heating. | Reactions completed in minutes with yields up to 99%. | sci-hub.se |

| Activating Groups | Electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. | The reaction of 2-chloro-5-nitropyridine (B43025) with ethanol is much faster than with 2-chloropyridine. | abertay.ac.uk |

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including pyridine derivatives. organic-chemistry.orgeurekaselect.com This method utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. youngin.comresearchgate.net

The Bohlmann-Rahtz pyridine synthesis, a well-established method for preparing substituted pyridines, has been successfully adapted to microwave conditions. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of an enamine with an alkynone. organic-chemistry.org Under microwave irradiation, this transformation can be achieved in a one-pot procedure, obviating the need for isolation of intermediates. organic-chemistry.orgresearchgate.net For instance, the reaction of ethyl β-aminocrotonate with various alkynones at 170°C under microwave irradiation can produce tri- or tetrasubstituted pyridines in as little as 10-20 minutes. organic-chemistry.org

The choice of solvent is crucial in microwave-assisted synthesis, as it must efficiently absorb microwave energy. Polar solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be highly effective, leading to superior yields. organic-chemistry.org In some cases, solvent-free conditions can also be employed, offering a greener alternative. organic-chemistry.org The use of catalysts, such as Brønsted or Lewis acids like acetic acid or zinc bromide, can further accelerate these reactions. organic-chemistry.orgresearchgate.net

| Reaction | Conditions | Reaction Time | Yield | Reference |

| Bohlmann-Rahtz | Microwave, 170°C, DMSO | 20 min | up to 98% | organic-chemistry.org |

| Bohlmann-Rahtz | Microwave, 170°C, Toluene | 90 min | 76% | organic-chemistry.org |

| Bohlmann-Rahtz | Microwave, 170°C, Toluene/ZnBr2 | 10 min | 80% | organic-chemistry.org |

This table presents data on microwave-assisted Bohlmann-Rahtz pyridine synthesis, a general method for creating substituted pyridines.

Gold-Catalyzed Oxidative Reactions Utilizing Dichloropyridine as an Oxidant

Gold catalysis has gained prominence in recent years for its ability to facilitate a wide range of organic transformations, including oxidative coupling reactions. nih.govacs.orgnih.govchimia.ch In the context of synthesizing molecules like this compound, gold catalysts could potentially be employed in reactions where a dichloropyridine moiety acts as an oxidant.

A common feature of many gold-catalyzed reactions is the involvement of a Au(I)/Au(III) catalytic cycle. nih.govacs.org The oxidation of a gold(I) species to a more reactive gold(III) intermediate is a key step. nih.gov Reagents like Selectfluor are often used as external oxidants to facilitate this process. nih.govacs.org These gold(III) species can then activate substrates towards nucleophilic attack. acs.org

While specific examples of using a dichloropyridine as a built-in oxidant in gold-catalyzed reactions leading to pyridylacetates are not extensively documented, the general principles of oxidative gold catalysis suggest its feasibility. For instance, gold-catalyzed oxidative coupling reactions have been developed for the formation of C-C bonds, such as in the synthesis of biaryl compounds. chimia.ch In a hypothetical scenario, a gold catalyst could activate a suitable precursor, which is then intercepted by a nucleophile, with the dichloropyridine core of another molecule acting as an internal oxidant, leading to its reduction and the formation of the desired functionalized pyridine.

Mechanistic studies of related gold-catalyzed reactions, such as the oxyarylation of alkenes, suggest that the reaction can proceed via an initial oxidation of Au(I) to Au(III), which then activates the alkene for nucleophilic attack. This is followed by a C-C bond-forming step. acs.org

Reaction Mechanisms and Mechanistic Investigations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. The formation of this compound involves the formation of both a C-C bond at the C4 position of the pyridine ring and an ester functional group.

The ester group in this compound is typically formed through esterification. The Fischer esterification is a classic method where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. masterorganicchemistry.com

Alternatively, esters can be formed from more reactive carboxylic acid derivatives like acid chlorides or anhydrides. commonorganicchemistry.comnih.gov For instance, a carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. commonorganicchemistry.com The Yamaguchi esterification provides a method for synthesizing esters, including macrolactones, by reacting a carboxylic acid with an alcohol in the presence of 2,4,6-trichlorobenzoyl chloride and a base like triethylamine, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov

In the context of the target molecule, the ethyl acetate moiety could be introduced by reacting a 3,5-dichloropyridine derivative bearing a carboxylic acid group at the 4-position with ethanol under acidic conditions.

The outcome of a chemical reaction is highly dependent on the reaction conditions. Temperature plays a critical role; for instance, in microwave-assisted synthesis, elevated temperatures (e.g., 170°C) are used to accelerate reaction rates significantly. organic-chemistry.orgyoungin.com In other reactions, such as certain metal-catalyzed processes, the temperature can influence the stability of intermediates and the selectivity of the reaction. indexcopernicus.com

Bases are frequently used in organic synthesis to deprotonate substrates, neutralize acidic byproducts, or act as catalysts. nih.gov In the functionalization of pyridines, the basicity of the reaction medium can influence the regioselectivity of metalation reactions. For example, the metalation of 3,5-dichlorobenzamides shows different regioselectivity depending on the nature of the amide (secondary vs. tertiary), which is influenced by the base used. scirp.org

| Parameter | Effect | Example | Reference |

| Temperature | Influences reaction rate and selectivity. | Microwave synthesis at 170°C accelerates pyridine formation. | organic-chemistry.org |

| Solvent | Affects reaction efficiency and mechanism. | Polar solvents like DMSO enhance microwave-assisted reactions. | organic-chemistry.org |

| Base | Can control regioselectivity and catalyze reactions. | The choice of base can direct metalation to different positions on a substituted benzene (B151609) ring. | scirp.org |

This table summarizes the general influence of key reaction conditions on the synthesis of substituted aromatic compounds.

Achieving the desired chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. rsc.org

In the context of a dichlorinated pyridine, the chlorine atoms deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the C4 position. However, the nitrogen atom itself can be a site of reaction. The functionalization of the C4 position of the pyridine ring is a significant challenge due to its electronic properties. nih.govresearchgate.net Various strategies have been developed to achieve regioselective C-H functionalization of pyridines. nih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net

For instance, in the metalation of 3,5-dichlorobenzamides, the regioselectivity is highly dependent on the directing group. A secondary amide directs metalation to the C2 position, while a tertiary amide directs it to the C4 position. scirp.org The electronic nature of substituents on the pyridine ring can also have a profound effect on the regioselectivity of reactions. rsc.org For example, in the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles, electron-donating groups favor the formation of 2,3,4-substituted thiophenes, whereas electron-withdrawing groups lead to 2,3,5-substituted products. rsc.org These principles can be applied to control the regiochemical outcome of reactions involving substituted pyridines.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data is available for the ¹H NMR spectrum of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate.

No published experimental data is available for the ¹³C NMR spectrum of this compound.

Information regarding 2D NMR studies (e.g., COSY, HSQC, HMBC) for this compound is not available in the scientific literature.

Infrared (IR) and Raman Spectroscopy

No published experimental FT-IR or FT-Raman spectra for this compound could be located.

Without experimental spectra, a correlation of specific vibrational bands to the molecular structure and functional groups of this compound cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Weight and Fragmentation Pattern Analysis

The electron ionization mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

While specific experimental data for the title compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of similar structures, such as ethyl acetate (B1210297). nist.govdocbrown.info The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

McLafferty rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the ethyl group: Loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂).

Fragmentation of the dichloropyridinyl ring: Cleavage of the aromatic ring system, leading to various chlorinated fragments.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₉H₉Cl₂NO₂]⁺ | 233 |

| [M - OCH₂CH₃]⁺ | [C₇H₄Cl₂NO]⁺ | 188 |

| [M - CH₂COOCH₂CH₃]⁺ | [C₅H₂Cl₂N]⁺ | 146 |

| [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | 73 |

| [CH₂CH₃]⁺ | [C₂H₅]⁺ | 29 |

This table is predictive and based on the fragmentation of analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉Cl₂NO₂), the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the calculated mass, confirms the molecular formula and provides a high degree of confidence in the compound's identity. While a specific experimental value is not available in the literature, HRMS would be the definitive technique for this purpose.

X-ray Crystallography

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, revealing detailed information about molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Although a crystal structure for this compound has not been reported, analysis of structurally related compounds allows for predictions of its solid-state conformation. For instance, studies on other ethyl ester derivatives reveal specific torsion angles and bond lengths that define the molecular geometry. researchgate.netnih.govnih.govresearchgate.netnih.gov It is anticipated that the pyridinyl and acetate groups would adopt a conformation that minimizes steric hindrance. The planarity of the dichloropyridine ring will be a key feature, while the ethyl acetate side chain will likely exhibit some degree of torsional flexibility.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Based on the crystal structures of similar pyridine (B92270) and chlorinated aromatic compounds, several types of intermolecular interactions would be expected to play a significant role in the crystal packing of this compound. nih.gov These may include:

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, influencing the packing arrangement.

Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the pyridine nitrogen.

π-π Stacking: The electron-deficient dichloropyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Potential Donor | Potential Acceptor |

| C-H···O Hydrogen Bond | C-H (alkyl, aryl) | Carbonyl Oxygen |

| C-H···N Hydrogen Bond | C-H (alkyl, aryl) | Pyridine Nitrogen |

| Halogen Bond | C-Cl | Carbonyl Oxygen, Pyridine N |

| π-π Stacking | Dichloropyridine ring | Dichloropyridine ring |

This table outlines plausible interactions based on the analysis of analogous crystal structures.

Chromatographic Techniques for Purity Assessment and Analytical Separations

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, ensuring the purity of a substance.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for assessing the purity of this compound. The choice of method would depend on the compound's volatility and thermal stability.

For HPLC analysis, a reversed-phase column with a suitable mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier, would be employed. nih.gov Detection could be achieved using a UV detector, set to a wavelength where the pyridine chromophore absorbs strongly.

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The instrument would be equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of any impurities. synhet.com The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

The development of a robust chromatographic method would involve optimizing parameters such as the mobile phase composition (for HPLC), temperature program (for GC), and flow rate to achieve efficient separation of the target compound from any potential impurities or by-products. nih.gov

Gas Chromatography (GC) for Volatile Purity and Composition Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For ethyl esters, GC can effectively identify and quantify volatile impurities.

In the broader context of analyzing compounds extracted with ethyl acetate, such as pesticide residues, GC coupled with tandem mass spectrometry (GC-MS/MS) is a validated approach. eurl-pesticides.eu This method allows for both separation and highly specific detection, ensuring analytical quality and performance. eurl-pesticides.eu While specific GC parameters for this compound are not detailed in the available literature, a general methodology involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The detector response, often from a flame ionization detector (FID) or a mass spectrometer, provides quantitative data on the compound's purity. For complex matrices, the use of a generic matrix standard in GC-MS/MS analysis has shown linearity up to 0.4 mg/kg. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the non-volatile analysis of chemical compounds, providing critical data on purity and identity. These methods are routinely employed to confirm the successful synthesis and purification of novel chemical entities. For instance, HPLC analysis has been used to confirm the purity of related complex heterocyclic esters, achieving results as high as 98.5%. google.com

UPLC, which utilizes smaller particle-size columns, offers higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes a definitive tool for structural confirmation. The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight, which for this compound is 234.08 g/mol . cymitquimica.com

A representative UPLC method, developed for the analysis of residues from ethyl acetate extracts, provides a framework for the conditions that could be applied to this compound. eurl-pesticides.eu This demonstrates the utility of the technique for compounds within this class. eurl-pesticides.eunih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | UPLC | eurl-pesticides.eu |

| Column | Waters HSS T3, 150x 2.1mm, 1.7 µm | eurl-pesticides.eu |

| Column Temperature | 45 °C | eurl-pesticides.eu |

| Mobile Phase A | 10 mM ammonium (B1175870) formate | eurl-pesticides.eu |

| Mobile Phase B | Acetonitrile | nih.gov |

| Detection | Mass Spectrometry (MS/MS) | eurl-pesticides.eu |

Column Chromatography for Compound Purification

Column chromatography is a fundamental and widely used purification technique in synthetic chemistry, essential for isolating target compounds from crude reaction mixtures. impactfactor.org This method is particularly effective for the purification of ethyl ester derivatives following synthesis. wiley-vch.dersc.org The principle involves separating substances based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel) while a liquid mobile phase (eluent) is passed through the column.

In the synthesis of compounds structurally related to this compound, column chromatography is the standard final purification step. wiley-vch.de The choice of eluent, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized to achieve efficient separation. By gradually increasing the polarity of the eluent, compounds with different polarities are eluted at different times, allowing for the collection of pure fractions. The purity of these collected fractions is often monitored by Thin Layer Chromatography (TLC). impactfactor.org

| Application | Stationary Phase | Mobile Phase (Eluent) | Outcome | Reference |

|---|---|---|---|---|

| Purification of a crude intermediate product | Silica Gel | 2:3 Ethyl acetate/Hexanes | Yields of 85% to 97% achieved | wiley-vch.de |

| General purification of ethyl ester derivatives | Silica Gel | Ethyl acetate/Hexane mixtures | Isolation of pure compounds as solids or oils | rsc.org |

| Fractionation of Cinnamomum malabatrum ethyl acetate extract | Silica Gel | n-Hexane and Methanol gradient | Separation of active components for further analysis | impactfactor.org |

| Purification of a pyridazine (B1198779) derivative | Not specified | Not specified, but used post-synthesis | Isolation of the final product for crystallization | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. These methods provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process minimizes the total electronic energy of the structure. For molecules like Ethyl 2-(3,5-dichloropyridin-4-yl)acetate, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. scholarsresearchlibrary.comnih.gov

Table 1: Predicted Geometric Parameters for Dichloropyridine Analogs (Note: Data is based on computational studies of related dichloropyridine compounds, not this compound itself.)

| Parameter | Typical Predicted Value | Reference Compound(s) |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Substituted Dichloropyridines |

| Pyridine (B92270) Ring C-C Bond Length | 1.38-1.40 Å | 2,3-Dichloropyridine scholarsresearchlibrary.com |

| Pyridine Ring C-N Bond Length | ~1.34 Å | 2,3-Dichloropyridine scholarsresearchlibrary.com |

| C-H Bond Length | ~1.08 Å | 2,3-Dichloropyridine scholarsresearchlibrary.com |

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. semanticscholar.org The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies higher reactivity. semanticscholar.orgripublication.com For the related compound 2,3-dichloropyridine, the calculated HOMO-LUMO gap is 5.75 eV, suggesting significant stability. scholarsresearchlibrary.com In this analog, the HOMO is distributed across the entire molecule, while the LUMO is primarily located on the pyridine ring and the chlorine atoms. scholarsresearchlibrary.com For this compound, the HOMO would likely be concentrated on the pyridine ring and the ester group, while the LUMO would be influenced by the electron-withdrawing chlorine atoms.

Table 2: FMO Energies for a Related Dichlorinated Pyridine Compound (Note: Data is for 2,3-Dichloropyridine, a structural analog.)

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -7.01 | scholarsresearchlibrary.com |

| LUMO | -1.26 | scholarsresearchlibrary.com |

| Energy Gap (ΔE) | 5.75 | scholarsresearchlibrary.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. rsc.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.com

In an MEP map, regions of negative potential (typically colored red to yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ethyl acetate (B1210297) group, due to their lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the pyridine ring and the ethyl group.

Neutral/Slightly Positive Potential: The chlorine atoms would exhibit a dual nature, with a negative electrostatic potential around their "waist" and a positive region known as a "sigma-hole" (σ-hole) at their tips, which is important for halogen bonding interactions. scholarsresearchlibrary.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. acs.org This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. acs.org

For this compound, NBO analysis would likely reveal several key interactions:

Hyperconjugation: Delocalization of electron density from the lone pair orbitals of the pyridine nitrogen (nN) and the ester oxygen atoms (nO) into the antibonding π* orbitals of the aromatic ring.

Charge Transfer: Interactions between the lone pairs of the chlorine atoms and the antibonding σ* orbitals of the adjacent C-C bonds in the ring.

Inductive Effects: The high electronegativity of the chlorine and oxygen atoms would lead to significant charge polarization in the σ-bond framework. NBO analysis can quantify the charge on each atom, confirming these effects. acs.org

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, which serves as a valuable complement to experimental measurements.

Vibrational Frequencies (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov For a related compound, 2,3-dichloropyridine, theoretical calculations have identified characteristic vibrational modes, including C-H stretching vibrations around 3100 cm⁻¹, C-C stretching near 1533 cm⁻¹, and ring deformation modes at lower frequencies like 974 cm⁻¹. scholarsresearchlibrary.com Similar calculations for this compound would predict these ring modes, in addition to strong characteristic peaks for the C=O stretch of the ester group (typically ~1735-1750 cm⁻¹) and C-O stretching vibrations.

NMR Chemical Shifts: Theoretical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). organicchemistrydata.orgnih.gov While specific calculated data for the title compound is not readily available, experimental data for analogous compounds like 2,5-dichloropyridine (B42133) provides a reference for the expected proton signals on the pyridine ring. chemicalbook.com The chemical shifts of the ethyl acetate group's protons would be expected in their typical regions: a quartet for the -CH₂- group around 4.2 ppm and a triplet for the -CH₃ group around 1.3 ppm.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This approach is ideal for studying the conformational flexibility and dynamics of molecules. researchgate.netrsc.org

For this compound, the primary source of flexibility is the ethyl acetate side chain attached to the rigid pyridine ring. MD simulations can explore the rotational freedom around the single bonds:

The C(ring)-CH₂ bond

The CH₂-C(O) bond

The C(O)-O bond

The O-CH₂ bond

These simulations would reveal the preferred dihedral angles (torsion angles) and the energy barriers to rotation, providing a dynamic picture of the molecule's accessible conformations in different environments (e.g., in a vacuum or in a solvent). nih.govresearchgate.net This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a macromolecular target, typically a protein. The insights gained from molecular docking are crucial for elucidating potential mechanisms of action and for the rational design of more potent and selective molecules.

Given the structural features of this compound, particularly the pyridine ring substituted with chlorine atoms and an acetic acid ester group, it shares similarities with several classes of biologically active compounds, including auxin mimic herbicides. Synthetic auxin herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants. The primary targets for auxin action are components of the auxin signaling pathway, such as the TIR1/AFB family of F-box proteins.

A hypothetical molecular docking study of this compound would likely investigate its interaction with the auxin-binding site of these receptor proteins. The docking simulation would predict the binding energy and the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. The two chlorine atoms on the pyridine ring are of particular interest as they can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The results of such a docking study could be presented in a table format, summarizing the predicted binding affinities and key interacting residues for a panel of potential protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

| Protein Target | Potential Biological Activity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interactions (Hypothetical) |

|---|---|---|---|---|

| TIR1/AFB Auxin Receptor | Herbicidal | -8.5 | Arg403, Ser438, Leu465 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | -7.2 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -6.8 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

Beyond herbicidal activity, other pyridine derivatives have been explored for a range of therapeutic applications. For instance, some have been investigated as potential inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) in cancer therapy or Cyclooxygenases (COX) for anti-inflammatory effects. Therefore, a comprehensive ligand-target interaction prediction for this compound might also include docking studies against these and other relevant protein targets to explore its broader pharmacological potential. Modern computational approaches can screen a ligand against a large panel of proteins to predict likely interactions and off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of structurally related compounds with variations in their substituents. The biological activity of these compounds, for example, their herbicidal potency (e.g., IC50 values), would be determined experimentally. A wide range of molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: which describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: which are numerical representations of the molecular structure.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to derive an equation that best correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation for a series of herbicidal pyridine derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * LUMO + 1.5 * (Steric_Parameter) + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and C is a constant.

The findings of a QSAR study can be summarized in a data table that includes the structures of the compounds, their experimental and predicted activities, and the values of the most relevant descriptors.

Exploration of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Screening Methodologies

A variety of in vitro assays have been utilized to characterize the biological effects of derivatives of Ethyl 2-(3,5-dichloropyridin-4-yl)acetate. These methodologies are crucial for determining the potency and mechanism of action of newly synthesized compounds.

The ability of these derivatives to inhibit specific enzymes has been a primary area of investigation.

Phosphodiesterase 4 (PDE4): While direct inhibition of PDE4 by derivatives of this compound is not extensively documented in publicly available research, related compounds containing the 3,5-dichloropyridine (B137275) moiety have been explored as PDE4 inhibitors. For instance, N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methylsulfonamido)dibenzo[b,d]furan-1-carboxamide has been identified as a potent PDE4 inhibitor. This suggests that the 3,5-dichloropyridine scaffold can be incorporated into molecules targeting this enzyme, which is a key regulator of intracellular cyclic AMP (cAMP) levels and a target for anti-inflammatory drugs.

Fibroblast Growth Factor Receptors (FGFR): The search for novel FGFR inhibitors has led to the exploration of various chemical scaffolds. While specific data on this compound derivatives is limited, the broader class of pyridine-containing compounds has been investigated for FGFR inhibition. researchgate.net The development of isoform-specific FGFR2 and FGFR3 inhibitors is of particular interest to reduce off-target effects associated with pan-FGFR inhibitors. researchgate.netnih.gov

Pim Kinases: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in cell proliferation and survival. researchgate.netnih.govnih.govresearchgate.net Research into Pim kinase inhibitors has identified various heterocyclic scaffolds, including 3,5-disubstituted indole (B1671886) derivatives and imidazopyridazine-thiazolidinediones, as potent inhibitors. nih.govnih.gov Although direct inhibition by derivatives of the primary compound is not specified, the exploration of diverse pyridine-based structures as Pim kinase inhibitors is an active area of research.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy. nih.govnih.gov The development of small-molecule IDO1 inhibitors has been a major focus, with several compounds advancing to clinical trials. nih.gov While specific inhibitory activity by derivatives of this compound is not detailed, the 3,5-dichlorophenyl moiety has been incorporated into IDO1 inhibitor designs, such as in 2-(((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)sulfonyl)-5-(quinazolin-5-yl)-1,3,4-oxadiazole, which showed strong anticancer activity. researchgate.net

The interaction of these derivatives with various cell surface receptors has been evaluated to identify potential therapeutic applications.

P2X7 Receptor: A significant finding is the identification of 3,5-dichloropyridine derivatives as novel and potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammatory and pain signaling. nih.govfrontiersin.org Screening of chemical libraries revealed that a dichloropyridine-based analogue was a P2X7 receptor antagonist. nih.gov Optimization of this lead compound, focusing on the hydrazide linker and the hydrophobic acyl group, led to the development of highly potent antagonists. nih.gov For example, compounds 51 and 52 (structures not provided in the source) demonstrated IC50 values of 4.9 nM and 13 nM, respectively, in an ethidium (B1194527) bromide uptake assay in hP2X7-expressing HEK293 cells. nih.gov These compounds also effectively inhibited the release of the pro-inflammatory cytokine IL-1β in THP-1 cells with IC50 values of 1.3 nM and 9.2 nM, respectively. nih.gov

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its modulators have therapeutic potential in various neurological disorders. nih.govresearchgate.net While there is no specific data on this compound derivatives, a related compound, chlorpyrifos (B1668852) (diethyl 3,5,6-trichloro-2-pyridyl phosphonothioate), which contains a trichloropyridine ring, has been shown to act as a positive modulator and agonist of NMDA receptors. researchgate.net This suggests that the chlorinated pyridine (B92270) core might interact with NMDA receptors.

Odorant Receptor Co-receptor (Orco): There is currently no publicly available information on the activity of this compound derivatives on the Orco receptor.

The potential of these compounds to inhibit the growth of cancer cells has been assessed using various human tumor cell lines.

HL60 (Human Promyelocytic Leukemia): While specific data for derivatives of this compound is not available, numerous studies have evaluated other pyridine derivatives for their antiproliferative effects on HL60 cells. nih.govmdpi.com For instance, certain tetrasubstituted pyrroles have shown activity in the micromolar range. nih.gov

HCT116 (Human Colon Carcinoma): Derivatives of various heterocyclic scaffolds have been tested against the HCT116 cell line. nih.govgoogle.com For example, certain trioxatriangulene derivatives have demonstrated potent antiproliferative activity with IC50 values in the nanomolar range. nih.gov

A549 (Human Lung Carcinoma): The A549 cell line is commonly used to screen for antiproliferative compounds. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com While direct evidence for the subject compound's derivatives is lacking, other pyridine-containing molecules have been investigated. For example, some imatinib (B729) analogs showed more potent activity against A549 cells than imatinib itself. mdpi.com

The efficacy of these derivatives against pathogenic microorganisms has been explored.

Staphylococcus aureus : Various pyridine derivatives have been synthesized and evaluated for their antibacterial activity against S. aureus. nih.govsciensage.info For example, some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown strong activity with MIC values as low as 3.91 µg/mL. nih.gov

Escherichia coli : The antibacterial activity of pyridine compounds against E. coli has been a subject of interest. sciensage.infonih.govekb.egnih.govmdpi.com For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown promising activity against ESBL-producing E. coli strains. mdpi.com

Candida albicans : The antifungal potential of pyridine derivatives against C. albicans has been investigated. nih.govmdpi.comscienceopen.comnih.govresearchgate.net For example, 3,5-dichloropyrazin-2(1H)-one derivatives have demonstrated fungicidal activity against this pathogen. researchgate.net Also, ethyl acetate (B1210297) extracts of certain plants have shown synergistic antifungal effects when combined with standard antifungal agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are instrumental in understanding how chemical modifications to a lead compound influence its biological activity, guiding the design of more effective and selective molecules. For derivatives of this compound, the most detailed SAR information comes from studies on their activity as P2X7 receptor antagonists. nih.gov

Key findings from these studies indicate that:

The 3,5-dichloro substitution on the pyridine ring is critical for potent P2X7 antagonistic activity. nih.gov

The hydrazide linker plays a crucial role in the compound's ability to antagonize the P2X7 receptor. nih.gov

The nature of the acyl (R2) group significantly impacts potency. The presence of hydrophobic polycycloalkyl groups at this position was found to optimize the antagonistic activity. nih.gov

These SAR insights have led to the development of highly potent P2X7 receptor antagonists with nanomolar efficacy, demonstrating the value of systematic chemical modification of the this compound scaffold. nih.gov

Below is a data table summarizing the P2X7 receptor antagonist activity of optimized 3,5-dichloropyridine derivatives.

| Compound | hP2X7 IC50 (nM) (EtBr uptake) | IL-1β Release IC50 (nM) (THP-1 cells) |

| 51 | 4.9 | 1.3 |

| 52 | 13 | 9.2 |

| Data sourced from a study on 3,5-dichloropyridine derivatives as P2X7 receptor antagonists. nih.gov |

Impact of Substitutions on the Pyridine Ring

The substitution pattern on the pyridine ring is a critical determinant of biological activity. In a study of 3,5-dichloropyridine derivatives, the 3,5-disubstituted chlorides on the pyridine skeleton were found to be crucial for their antagonistic activity at the P2X₇ receptor. nih.gov The pyridine ring, a six-membered heterocyclic aromatic amine, can have its physicochemical properties modulated by the type and position of substituents. nih.govscholarsresearchlibrary.com This modulation affects its lipophilicity, aqueous solubility, metabolic stability, and its capacity to form hydrogen bonds, all of which are vital for biological interactions. nih.gov

For instance, in a series of pyridine derivatives studied for their antiproliferative activity, the presence and position of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups were found to enhance their effects on cancerous cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov Another study on aryl-substituted dihydropyrimidines showed that a meta-substitution with an electron-withdrawing group on a phenyl ring attached to the core structure enhanced cytotoxic activity, likely due to the formation of hydrogen bonds with the target enzyme, Eg5. mdpi.com

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substituent | Position | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| -Cl | 3,5 | Critical for P2X₇ antagonistic activity | Dichloropyridine derivatives | nih.gov |

| -OCH₃, -OH, -NH₂ | Various | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |

| Halogens, bulky groups | Various | Decreased antiproliferative activity | Pyridine derivatives | nih.gov |

| Electron-withdrawing group | meta-position on attached phenyl ring | Enhanced cytotoxic activity | Aryl-substituted dihydropyrimidines | mdpi.com |

Influence of Ester Group Modifications on Biological Efficacy

The ester group in compounds like this compound is another key site for modification to alter biological efficacy. The replacement of an ester with an amide in acetylcholine-related compounds, for example, led to a significant reduction in activity on the guinea-pig ileum and frog rectus. nih.gov This suggests that the nature of the ester linkage, including its flexibility and hydration, can be crucial for receptor activation. nih.gov

In a different context, the esterification of podophyllotoxin (B1678966) and its derivatives at the C4 position has been a strategy to develop more potent cytotoxic compounds. researchgate.net The presence of a double bond in the ester side chain was found to contribute to the enhanced activity of these esters. researchgate.net These findings underscore the importance of the ester moiety not just as a simple linker but as an active participant in the compound's biological profile. The modification of this group can influence properties such as binding affinity and the mechanism of action.

Exploration of Linker Modifications and Their Conformational Effects

In the context of Proteolysis Targeting Chimeras (PROTACs), linker design is a central aspect of drug discovery, influencing the formation of the ternary complex required for selective protein degradation. chemrxiv.org The flexibility or rigidity of the linker can impact each step of the PROTAC's mechanism of action. chemrxiv.org For instance, a flexible linker might facilitate the coming together of two protein fragments in a split-luciferase complementation assay, but this flexibility can also increase the background signal. researchgate.net In contrast, a more rigid linker might pre-organize the molecule into a bioactive conformation, enhancing its potency. The use of an oxime linkage in pyrrole/imidazole polyamides, for example, resulted in a significant increase in their potency. caltech.edu

Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for their development as therapeutic agents. This involves identifying their molecular targets, how they bind to these targets, and the subsequent modulation of cellular pathways.

Investigation of Molecular Targets and Their Binding Modes

The biological activity of pyridine derivatives is diverse, with different analogs targeting a range of macromolecules. nih.gov For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some exhibiting selectivity for the A₃ subtype. nih.gov The binding of these compounds can be influenced by bulky groups at various positions on the pyridine ring. nih.gov

Another identified target for dichloropyridine derivatives is the P2X₇ receptor, where these compounds act as antagonists. nih.gov The interaction with this receptor is highly dependent on the specific substitution pattern of the pyridine ring and the nature of the linker and acyl groups. nih.gov In the context of cancer, the kinesin Eg5 has been identified as a target for some dihydropyrimidine (B8664642) derivatives, which can lead to cell cycle arrest and apoptosis. mdpi.com The binding to Eg5 is often mediated by hydrogen bonds and hydrophobic interactions. mdpi.com

Table 2: Molecular Targets of Pyridine Derivatives and Related Compounds

| Compound Class | Molecular Target | Biological Effect | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine and Pyridine derivatives | Adenosine Receptors (A₁, A₂ₐ, A₃) | Antagonism | nih.gov |

| 3,5-Dichloropyridine derivatives | P2X₇ Receptor | Antagonism, anti-inflammatory | nih.gov |

| Aryl-substituted dihydropyrimidines | Kinesin Eg5 | Inhibition, anticancer | mdpi.com |

Cellular Pathway Modulation Studies (e.g., ubiquitin-proteasome pathway, mitochondrial dynamics)

The ubiquitin-proteasome pathway is a major system for protein degradation in eukaryotic cells, playing a role in numerous cellular processes. nih.govresearchgate.netnih.govmdpi.com While direct evidence linking this compound to this pathway is limited, the general importance of this pathway in cellular regulation makes it a plausible area of investigation for bioactive compounds.

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is another critical cellular process that can be modulated by chemical compounds. nih.govnih.gov Interestingly, dichloroacetate, a compound that shares the "dichloro" feature, has been shown to stabilize mitochondrial fusion dynamics in models of neurodegeneration by increasing metabolic flux through pyruvate (B1213749) dehydrogenase. nih.govnih.gov This suggests a potential, though yet unproven, avenue for the biological action of dichloropyridine derivatives.

Analysis of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The binding of a drug to its receptor is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Pyridine-based receptors have been designed to recognize carbohydrates through cooperative hydrogen bonds involving the pyridine nitrogen and amide groups. lookchem.com The interaction of these receptors with sugars is also stabilized by stacking interactions between the sugar's CH moieties and the aromatic groups of the receptor. lookchem.com

In the context of enzyme inhibition, the binding of dihydropyrimidine derivatives to the motor protein Eg5 is characterized by hydrogen bonds with key amino acid residues such as Glu116 and Glu118, as well as hydrophobic interactions within a specific pocket of the protein. mdpi.com The nature and strength of these interactions are what ultimately determine the affinity and specificity of the compound for its target. nih.gov

Metabolic Stability and In Vitro Biotransformation Studies

The metabolic stability and biotransformation of a xenobiotic compound are critical determinants of its pharmacokinetic profile and potential for bioactivity or toxicity. In vitro models, primarily utilizing liver microsomal preparations, are fundamental tools for predicting the metabolic fate of a compound in a biological system. These studies focus on the chemical transformations a compound undergoes, mediated by enzymatic processes.

Currently, specific experimental data on the metabolic stability and in vitro biotransformation of this compound is not available in the public domain. However, based on the chemical structure of the compound, several metabolic pathways can be predicted. The primary sites for metabolic transformation would likely involve the ethyl ester moiety and the dichloropyridine ring.

The biotransformation of pyridine derivatives is known to be influenced by the nature and position of their substituents. For chlorinated pyridines, metabolic pathways can include oxidation, leading to the formation of N-oxides, and hydroxylation of the pyridine ring. Furthermore, the displacement of chlorine atoms and subsequent conjugation, for instance with glutathione, represents another potential metabolic route.

The ethyl ester group in this compound is susceptible to hydrolysis by esterases, which are present in liver microsomes, to yield the corresponding carboxylic acid, 2-(3,5-dichloropyridin-4-yl)acetic acid, and ethanol (B145695). However, for some xenobiotics containing an ethyl ester, hydrolysis may not be the initial or primary metabolic step.

The metabolism of the dichloropyridine ring is likely to be mediated by cytochrome P450 (CYP) enzymes. These enzymes can catalyze the oxidation of the pyridine nitrogen to form an N-oxide, or the hydroxylation of the carbon atoms of the ring. The resulting hydroxylated metabolites can then undergo further phase II conjugation reactions.

To provide a comprehensive understanding of the metabolic fate of this compound, detailed experimental studies are required. Such studies would typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and analyzing the resulting mixture for the disappearance of the parent compound and the appearance of metabolites.

Table of Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System |

| Ester Hydrolysis | 2-(3,5-dichloropyridin-4-yl)acetic acid | Esterases |

| N-Oxidation | Ethyl 2-(3,5-dichloro-1-oxido-pyridin-4-yl)acetate | Cytochrome P450 |

| Ring Hydroxylation | Ethyl 2-(3,5-dichloro-x-hydroxypyridin-4-yl)acetate | Cytochrome P450 |

| Dechlorination | Mono-chlorinated and/or hydroxylated derivatives | Cytochrome P450 |

Chemical Applications and Derivatization Strategies

Role as Synthetic Intermediate

The presence of multiple reactive sites in Ethyl 2-(3,5-dichloropyridin-4-yl)acetate allows for its use as a foundational molecule in the construction of a variety of chemical structures. The ester group can undergo hydrolysis, amidation, or transesterification, while the chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution.

Building Block for Agrochemicals

While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in public literature, the broader class of pyridazinone derivatives, which can be synthesized from related starting materials, are noted for their potential as agrochemicals, including insecticides. The structural motifs present in this compound are found in some active herbicidal compounds. For instance, the herbicide epyrifenacil (B8306211) contains a pyridinyloxy acetate (B1210297) moiety, highlighting the relevance of this chemical class in the agrochemical industry.

Development of Functional Materials

The unique electronic and structural properties of halogenated pyridines suggest their potential utility in the creation of novel functional materials.

Incorporation into Flexible Organic Crystalline Materials

Research into flexible organic crystalline materials has explored various cyanostyrene derivatives, some of which feature dichloropyridine rings. These materials can exhibit interesting properties such as second harmonic generation (SHG) and can be morphed into various shapes. While direct incorporation of this compound into such materials is not explicitly detailed, the structural similarity to components of these advanced materials suggests its potential as a precursor for developing new flexible organic crystals.

Exploration in Polymer Chemistry and Advanced Materials

The reactivity of chlorinated pyridines makes them candidates for polymerization reactions. The chlorine atoms can be substituted to form linkages, creating polymer chains. Esters are also widely used in the production of polymers. cymitquimica.com Although specific polymers derived from this compound are not prominently reported, its bifunctional nature—possessing both a reactive pyridine core and an ester group—positions it as a candidate for the synthesis of specialty polymers with potentially desirable thermal or optical properties.

Advanced Derivatization for Enhanced Properties

The derivatization of this compound can lead to a wide array of new compounds with tailored properties. For example, the synthesis of related quinazolinone structures often involves the use of ethyl acetate derivatives. In these syntheses, the ethyl acetate moiety is crucial for forming the heterocyclic ring system. Such derivatizations can transform the initial intermediate into more complex molecules with potential biological activity or material applications.

Synthesis of Novel Analogs for Expanded Structure-Activity Relationship Studies

The 3,5-dichloropyridine (B137275) core is a key pharmacophore whose biological activity can be fine-tuned through chemical modification. The synthesis of novel analogs is crucial for developing a comprehensive understanding of the structure-activity relationships (SAR). nih.gov

A significant strategy in the exploration of the SAR of 3,5-dichloropyridine derivatives involves the modification of the linker and the terminal functional groups attached to the pyridine ring. For instance, research into novel P2X(7) receptor antagonists has utilized the 3,5-dichloropyridine skeleton as a foundational structure. In these studies, a library of analogs was synthesized by focusing on variations of a hydrazide linker and the introduction of diverse hydrophobic acyl groups. nih.gov

The general synthetic approach involves the reaction of a substituted pyridine precursor with various reagents to introduce different functionalities. The key findings from these SAR studies revealed that both the hydrazide linker and the 3,5-dichloro substitution pattern on the pyridine ring were critical for the observed antagonistic activity against the P2X(7) receptor. nih.gov Furthermore, the nature of the hydrophobic group at the terminus of the molecule was found to significantly modulate the potency of the analogs. Specifically, the incorporation of bulky polycycloalkyl groups was shown to optimize the antagonistic activity. nih.gov

The following table summarizes the key structural modifications and their impact on the activity of 3,5-dichloropyridine derivatives as P2X(7) receptor antagonists, based on the findings from these studies. nih.gov

| Modification Site | Structural Change | Impact on Activity |

| Linker | Variation of the hydrazide linker | Critical for antagonistic activity |

| Pyridine Core | Presence of 3,5-dichloro substituents | Essential for antagonistic activity |

| Terminal Group (R2) | Introduction of hydrophobic polycycloalkyl groups | Optimized antagonistic activity |

These findings underscore the importance of systematic derivatization to elucidate the SAR of this class of compounds. The insights gained from such studies are invaluable for the rational design of more potent and selective molecules.

Chemical Modification for Targeted Applications beyond Initial Scope

The chemical scaffold of this compound can be strategically modified to develop compounds for applications beyond their initial intended purpose. The derivatization of the 3,5-dichloropyridine moiety is a prime example of how a core structure can be adapted for different biological targets.

For example, the optimization of 3,5-dichloropyridine derivatives as P2X(7) receptor antagonists demonstrates how chemical modifications can be tailored for a specific therapeutic target. The P2X(7) receptor is implicated in inflammatory processes, and its antagonists are being investigated as potential anti-inflammatory agents. nih.gov The synthesized analogs, with optimized linkers and terminal groups, were evaluated for their ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β, and to suppress the expression of inflammatory mediators like iNOS and COX-2. nih.gov

Notably, certain optimized antagonists demonstrated potent inhibition of IL-1β release in cellular assays, with IC50 values in the nanomolar range. nih.gov Furthermore, select compounds were shown to effectively block the expression of iNOS and COX-2, as well as nitric oxide (NO) production in human monocytic cells. nih.gov These results indicate that targeted chemical modifications of the dichloropyridine scaffold can yield compounds with significant anti-inflammatory properties, highlighting the potential for developing therapeutic agents for inflammatory diseases. nih.gov

This approach of repurposing a chemical scaffold through targeted modification is a valuable strategy in drug discovery, allowing for the exploration of new therapeutic avenues for existing chemical entities.

Applications as Corrosion Inhibitors

Pyridine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netcapes.gov.br The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netresearchgate.net The presence of heteroatoms (like nitrogen in the pyridine ring) and π-electrons in the aromatic structure facilitates this adsorption process through interactions with the d-orbitals of the metal. researchgate.net

While specific studies on this compound as a corrosion inhibitor are not extensively documented in the reviewed literature, the structural features of this compound suggest its potential in this application. The presence of the pyridine ring, along with the ester group, provides potential sites for adsorption onto a metal surface.

Research on other pyridine derivatives has shown that their effectiveness as corrosion inhibitors increases with concentration, up to an optimal level. researchgate.netresearchgate.net The mode of inhibition is often mixed, meaning they affect both anodic and cathodic reactions. researchgate.net

The potential mechanism of corrosion inhibition by a compound like this compound would likely involve the following steps:

Adsorption of the molecule onto the metal surface via the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.

Formation of a protective film that isolates the metal from the corrosive environment.

Blocking of active corrosion sites on the metal surface.

Further experimental studies, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, would be necessary to fully evaluate the efficacy and mechanism of this compound as a corrosion inhibitor.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights